molecular formula C19H18ClN3O4 B2635592 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941873-14-9

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2635592
CAS No.: 941873-14-9
M. Wt: 387.82
InChI Key: HESITWAWLIWBCM-UHFFFAOYSA-N
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Description

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives for Antidiabetic Applications : A study by Thakral et al. (2020) involved the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrating potential antidiabetic properties through in vitro studies against α-glucosidase. The study also utilized molecular docking and dynamic simulations to validate the compounds' inhibitory potential, highlighting the importance of specific substituent groups for activity (Thakral, Narang, Kumar, & Singh, 2020).

  • Crystal Structure and NMR Assignments : Research by Samimi (2016) on the regio- and stereo-controlled synthesis of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine derivatives emphasized the precise structural characterization necessary for understanding the stereochemistry and potential biological applications of such compounds (Samimi, 2016).

Biological Activity and Applications

  • Anticestodal Drug Modification for Improved Effect : A study conducted by Galkina et al. (2014) focused on modifying the structure of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to enhance its biological effect. The modifications sought to produce water-soluble ammonium salts while retaining antihelminthic pharmacophoric groups, demonstrating the potential for chemical modifications to improve drug efficacy and solubility (Galkina et al., 2014).

  • Bactericidal Activity Against MRSA : Zadrazilova et al. (2015) assessed the bactericidal activity of a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of such compounds in addressing antibiotic resistance challenges. One compound, in particular, showed a rapid concentration-dependent bactericidal effect, indicating the promise of these derivatives in antimicrobial therapy (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

Biochemical Analysis

Biochemical Properties

It is known that the compound can act as an inhibitor of the blood coagulation factor Xa This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation cascade

Cellular Effects

Given its role as a factor Xa inhibitor, it may influence cell function by modulating the coagulation pathway . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a factor Xa inhibitor, it likely exerts its effects at the molecular level by binding to factor Xa and inhibiting its activity . This could involve specific binding interactions with the enzyme, leading to enzyme inhibition and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide are not well-characterized. It is known that the compound can inhibit factor Xa , suggesting that it may be involved in the coagulation cascade

Properties

IUPAC Name

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-17(12)22-9-3-2-4-18(22)24)21-19(25)15-10-13(20)6-8-16(15)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESITWAWLIWBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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